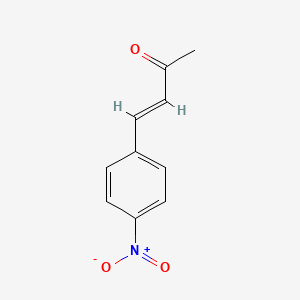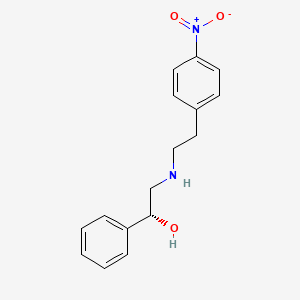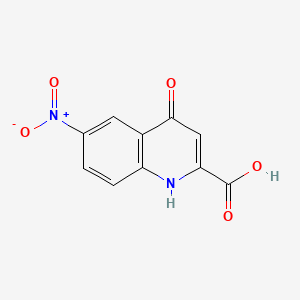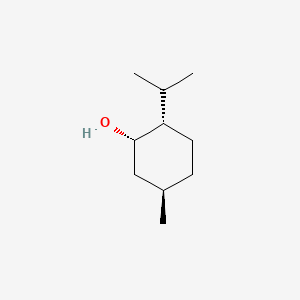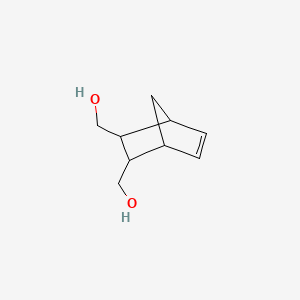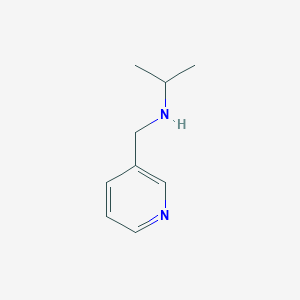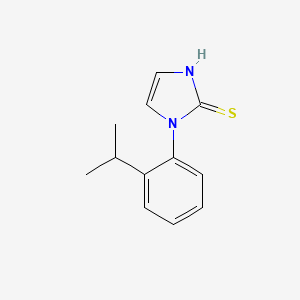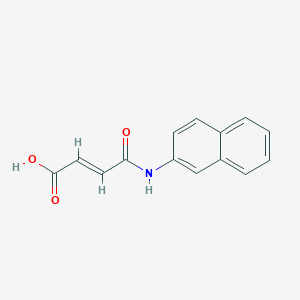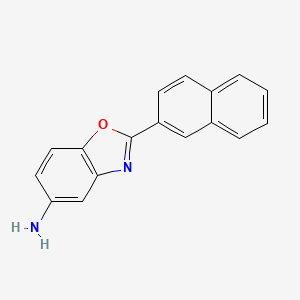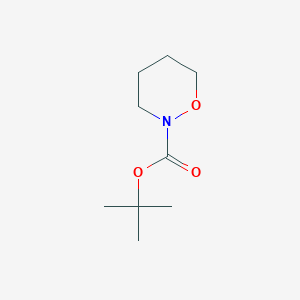
tert-butyl 1,2-oxazinane-2-carboxylate
Descripción general
Descripción
Tert-butyl 1,2-oxazinane-2-carboxylate is a useful research compound. Its molecular formula is C9H17NO3 and its molecular weight is 187.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Activation as Active Esters
[1,2]Oxazinane-2-carboxylic acid tert-butyl ester plays a role in the activation of carboxylic acids as active esters. This process involves the efficient formation of intermediates in reactions with primary and secondary amines, leading to amides or peptides in good yield. Such activation techniques are important in organic synthesis, particularly in peptide bond formation (Basel & Hassner, 2002).
Synthesis and Antimicrobial Activity
This compound is utilized in the synthesis of new series of 2-oxo-6-trihalomethyl-[1,3]oxazinane-3-carboxylic acid ethyl esters. These compounds are synthesized through a three-step process and have shown significant in vitro antimicrobial activity against a variety of microorganisms including yeast-like fungi, bacteria, and algae (Zanatta et al., 2006).
Development of tert-Butylating Reagents
[1,2]Oxazinane-2-carboxylic acid tert-butyl ester is involved in the development of new tert-butylating reagents, which are important for the tert-butylation of alcohols and carboxylic acids. This contributes to synthetic chemistry by providing efficient methods for introducing tert-butyl groups into molecules (Yamada et al., 2016).
Role in Synthetic Studies on Marine Drugs
It is used in synthetic studies related to marine drugs, particularly in the synthesis of chromene-2-carboxylic acid derivatives. These derivatives are significant for studying the structural-activity relationship of antitumor antibiotics and other natural products (Li et al., 2013).
Use as Chiral Auxiliaries
Chiral auxiliaries derived from [1,2]Oxazinane-2-carboxylic acid tert-butyl ester are used in stereoselective enolate alkylation and asymmetric aldol reactions. These auxiliaries are crucial in the synthesis of homochiral carboxylic acid derivatives, which have applications in various fields of organic and medicinal chemistry (Davies et al., 2006).
Convenient Preparation Methods
Research has been conducted on developing convenient methods for preparing tert-butyl esters, including those derived from [1,2]Oxazinane-2-carboxylic acid. These methods are important for laboratory-scale applications where low pressure and gentle conditions are preferred (Taber et al., 2006).
Synthesis and Characterization in Pharmaceutical Research
[1,2]Oxazinane-2-carboxylic acid tert-butyl ester derivatives are synthesized and characterized for their potential pharmaceutical applications. This includes studying their molecular structures and evaluating their antimicrobial activities, which contribute to the development of new medicinal compounds (Kulkarni et al., 2016).
Safety and Hazards
The safety information for this compound includes several hazard statements: H302, H315, H319, H335 . These correspond to potential hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and specific procedures if the compound is on the skin or in the eyes .
Mecanismo De Acción
Mode of Action
It’s known that tert-butyl esters are often used as protecting groups in organic synthesis . They can be deprotected under acidic conditions . The specific interactions of this compound with its targets and the resulting changes would depend on the context of its use, particularly the biochemical pathways involved.
Biochemical Pathways
Tert-butyl esters, including tert-butyl 1,2-oxazinane-2-carboxylate, are commonly used in organic synthesis as protecting groups for carboxylic acids . They are stable under a variety of conditions and can be removed using acids . The specific biochemical pathways affected by this compound would depend on the context of its use.
Action Environment
It’s known that the stability of tert-butyl esters can be influenced by factors such as ph and temperature .
Propiedades
IUPAC Name |
tert-butyl oxazinane-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-9(2,3)13-8(11)10-6-4-5-7-12-10/h4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHMHHDDHCURPDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(6-Nitro-1,3-benzothiazol-2-YL)thio]acetone](/img/structure/B3023403.png)

![6-[(4-nitrobenzoyl)amino]hexanoic Acid](/img/structure/B3023406.png)
